Physostigmine hydrobromide

Description

Natural Origin and Ethnobotanical Context of Physostigmine (B191203) Discovery

Physostigmine is a naturally occurring alkaloid derived from the Calabar bean, the seed of the perennial vine Physostigma venenosum. numberanalytics.comajpps.org This plant is native to the tropical regions of West Africa, particularly in an area once known as Old Calabar, in what is now Nigeria. ajpps.orgmhmedical.comwoodlibrarymuseum.org The local Efik people used the Calabar bean, which they called "eséré," as an ordeal poison in judicial proceedings to determine a person's guilt or innocence in crimes such as witchcraft. ajpps.orgmhmedical.comwordpress.com If the accused ingested the bean and survived, often through immediate vomiting, they were deemed innocent; death was considered proof of guilt. mhmedical.comclockss.org

Scottish missionaries working in Old Calabar in the mid-19th century became aware of these ordeal trials and sent samples of the beans back to Britain for scientific investigation. ajpps.org This introduction of the Calabar bean to Western science marked the beginning of research into its potent chemical constituents. ajpps.org A British medical officer, Daniell, first brought samples of the plant and bean to England in 1840. mhmedical.com The plant was officially characterized by the botanist John Balfour in 1857. mhmedical.com

| Key Figure/Group | Contribution to the Ethnobotanical Context of Physostigmine |

| Efik people of Old Calabar | Utilized the Calabar bean ("eséré") as an ordeal poison in judicial rituals. ajpps.orgmhmedical.comwordpress.com |

| Scottish Missionaries | Witnessed the ordeal trials and sent Calabar bean samples to Britain for scientific study. ajpps.org |

| Dr. William Freeman Daniell | A British physician and botanist who brought samples of the Calabar bean to England in 1845. clockss.org |

| Professor John Balfour | A professor of medicine and botany who characterized the plant Physostigma venenosum in 1857. mhmedical.com |

Pioneering Chemical Characterization and Early Total Synthesis of Physostigmine

The initial scientific investigations into the Calabar bean focused on isolating its active principle. In 1863, Thomas Richard Fraser, a student of Sir Robert Christison, was the first to isolate the active alkaloid, which he named "eserine" after the native name for the bean. ajpps.org Independently, in 1864, Jobst and Hesse also isolated the purified alkaloid and named it physostigmine. ajpps.orgmhmedical.com Both names, eserine and physostigmine, are still used interchangeably to refer to the same compound. ajpps.org

The complex chemical structure of physostigmine posed a significant challenge to chemists of the era. It wasn't until 1925 that Edgar Stedman and George Barger, working at the University of Edinburgh, successfully determined the correct structure of physostigmine using chemical degradation methods. ajpps.orgwikipedia.orgajpps.org They identified it as having a 5-hydroxyindole (B134679) structure with an attached pyrrolidine (B122466) ring. ajpps.orgajpps.org

The culmination of this early research was the first total synthesis of physostigmine, a landmark achievement in organic chemistry, accomplished by the American chemist Percy Lavon Julian and his colleague Josef Pikl in 1935. wikipedia.orgacs.org This synthesis was a significant scientific milestone, not only for its complexity but also because it made the compound more accessible for research and potential therapeutic use. pbslearningmedia.org Julian's successful synthesis was a direct challenge to the work of the eminent chemist Sir Robert Robinson, who was also attempting to synthesize the molecule. neh.gov The American Chemical Society recognized this achievement as a National Historic Chemical Landmark in 1999. neh.gov

| Year | Milestone | Key Researchers |

| 1863 | First isolation of the active alkaloid, named "eserine". | Thomas Richard Fraser ajpps.org |

| 1864 | Independent isolation of the alkaloid, named "physostigmine". | Jobst and Hesse ajpps.orgmhmedical.com |

| 1925 | Determination of the chemical structure of physostigmine. | Edgar Stedman and George Barger ajpps.orgwikipedia.orgajpps.org |

| 1935 | First total synthesis of physostigmine. | Percy Lavon Julian and Josef Pikl wikipedia.orgacs.org |

Early Pharmacological Insights and Neurochemical Discoveries related to Physostigmine

The isolation of physostigmine catalyzed pivotal discoveries in pharmacology and neurochemistry, fundamentally altering the understanding of how the nervous system functions. ajpps.org

In the 1920s, the German pharmacologist Otto Loewi conducted groundbreaking experiments that demonstrated the existence of chemical neurotransmitters. wikipedia.org He discovered a substance he termed "Vagusstoff" (vagus substance) that was released by the vagus nerve and could slow the heart rate of a frog. tmc.edufrontiersin.org Loewi later identified this substance as acetylcholine (B1216132). ajpps.orgajpps.org A crucial element of his success was the use of physostigmine, which he found prevented the enzymatic degradation of acetylcholine, allowing it to be isolated and identified. ajpps.orgajpps.org This work, for which Loewi was awarded the Nobel Prize in Physiology or Medicine in 1936 along with Sir Henry Dale, established the principle of chemical neurotransmission. ajpps.orgwoodlibrarymuseum.orgajpps.org Acetylcholine is now known to be a key neurotransmitter in both the central and peripheral nervous systems, involved in muscle contraction, autonomic function, and cognitive processes like memory and attention. frontiersin.orgwikipedia.org

The mechanism by which physostigmine potentiated the effects of "Vagusstoff" was its ability to inhibit the enzyme responsible for breaking down acetylcholine. ajpps.orgwikipedia.org This enzyme was later named acetylcholinesterase. wikipedia.org Physostigmine acts as a reversible inhibitor of acetylcholinesterase by binding to the enzyme and preventing it from hydrolyzing acetylcholine in the synaptic cleft. wikipedia.orgdrugbank.com This inhibition leads to an increased concentration and prolonged action of acetylcholine at cholinergic synapses, thereby amplifying its effects. numberanalytics.comresearchgate.net This understanding of physostigmine as a cholinesterase inhibitor was fundamental to the development of a new class of drugs and became a vital tool for studying the cholinergic nervous system. researchgate.netnih.gov Early studies by Thomas Fraser had already demonstrated the physiological actions of physostigmine, including its ability to antagonize the effects of atropine (B194438), a substance known to block the effects of the parasympathetic nervous system. ajpps.orgclockss.org

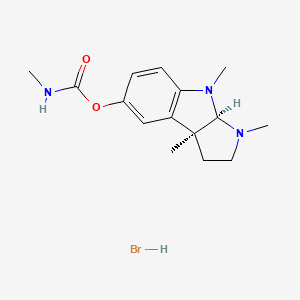

Structure

3D Structure of Parent

Properties

CAS No. |

6091-13-0 |

|---|---|

Molecular Formula |

C15H22BrN3O2 |

Molecular Weight |

356.26 g/mol |

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrobromide |

InChI |

InChI=1S/C15H21N3O2.BrH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |

InChI Key |

HFIWKRLOGGSAQX-PBCQUBLHSA-N |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Physostigmine Action

Cholinesterase Inhibition: Kinetics and Specificity of Physostigmine (B191203)

Physostigmine's principal pharmacological effect is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine (B1216132). This inhibition is a dynamic and reversible process, characterized by specific kinetics and interactions within the enzyme's active site.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Interactions

Physostigmine demonstrates potent inhibitory activity against both AChE and BChE. mdpi.com However, its affinity and the specifics of its interaction differ between the two enzymes. Studies have shown that physostigmine can inhibit human AChE and BChE in a concentration-dependent manner. nih.gov The inhibitory potency is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Research has reported an IC50 value for human AChE of approximately 0.117 µM for physostigmine, while the IC50 for human BChE is around 0.059 µM, indicating a slightly higher potency for BChE in this particular study. nih.gov

The structural differences between the active sites of AChE and BChE contribute to these variations in inhibitor binding and efficacy. The active site of AChE is located at the bottom of a deep and narrow gorge lined with aromatic residues. researchgate.net In contrast, BChE possesses a larger active site gorge with fewer aromatic residues, which can accommodate a wider range of substrates and inhibitors. researchgate.netmdpi.com

| Enzyme | Reported IC50 Value for Physostigmine (Human) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.117 ± 0.007 µM | nih.gov |

| Butyrylcholinesterase (BChE) | 0.059 ± 0.012 µM | nih.gov |

Reversible Carbamylation and Enzyme Reactivation Dynamics

The inhibition of cholinesterases by physostigmine is not a simple competitive blockade. Instead, it involves a two-step process. Initially, physostigmine binds to the active site of the enzyme, forming a Michaelis complex. nih.gov This is followed by the transfer of its carbamoyl (B1232498) group to a serine residue within the enzyme's active site, a process known as carbamylation. researchgate.net This covalent modification renders the enzyme inactive.

However, unlike the irreversible phosphorylation caused by organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis. researchgate.net This process, known as decarbamylation, regenerates the active enzyme. The rate of decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a temporary but prolonged inhibition of the enzyme. researchgate.net This reversibility is a key feature of physostigmine's action. The balance between the rates of carbamylation and decarbamylation dictates the duration of the inhibitory effect.

Influence of Binding Site Architecture on Inhibition

The architecture of the cholinesterase active site gorge plays a crucial role in the binding and inhibitory action of physostigmine. The gorge contains several key regions that interact with ligands, including a peripheral anionic site (PAS) at the entrance and the catalytic anionic site (CAS) deeper within. embopress.org

For physostigmine, hydrophobic interactions are a dominant force in its accommodation within the human AChE active site. nih.gov Studies utilizing mutants of human AChE have revealed the importance of specific aromatic residues in the active site gorge. For instance, the hydrophobic pocket, which includes residues like Trp86 and Tyr337, is essential for accommodating the physostigmine molecule. semanticscholar.org The charged moieties of some other carbamates contribute significantly to their binding stability, but this is not the case for physostigmine and its analogs. nih.gov The unique architecture of the AChE active site also confers a high degree of stereoselectivity, with a significantly greater affinity for the (-)-physostigmine enantiomer. semanticscholar.org

| Enzyme Subsite | Key Residues for Physostigmine Interaction | Primary Interaction Type | Reference |

|---|---|---|---|

| Hydrophobic Pocket (AChE) | Trp86, Tyr337 | Hydrophobic | semanticscholar.org |

| Peripheral Anionic Site (PAS) | - | Initial binding and guidance | embopress.org |

| Catalytic Anionic Site (CAS) | Serine residue | Covalent carbamylation | researchgate.net |

Allosteric Modulation and Direct Receptor Interactions of Physostigmine

Beyond its well-established role as a cholinesterase inhibitor, physostigmine also exerts direct effects on acetylcholine receptors. These interactions are complex and can involve both potentiation and inhibition of receptor function through allosteric modulation and direct binding.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Potentiation and Inhibition

Physostigmine can directly interact with neuronal nicotinic acetylcholine receptors (nAChRs), acting as both a positive allosteric modulator and a channel blocker, depending on its concentration and the receptor subtype. nih.gov At low concentrations, physostigmine can potentiate the ion currents induced by low concentrations of acetylcholine on α4β2 and α4β4 subtypes of nAChRs. nih.gov This potentiation is considered a competitive effect, suggesting that physostigmine may act as a co-agonist at the acetylcholine binding sites. nih.gov

Conversely, at higher concentrations, physostigmine inhibits acetylcholine-induced ion currents. nih.gov This inhibition is primarily due to a noncompetitive, voltage-dependent channel block. nih.gov Single-channel studies on the adult muscle-type nAChR have shown that physostigmine can directly activate the receptor, albeit as a very inefficacious agonist, and at higher concentrations, it blocks the channel, manifesting as a reduction in the mean open time. nih.gov Some research suggests that physostigmine acts via binding sites distinct from those for acetylcholine, in a "noncompetitive" fashion. nih.gov

Muscarinic Acetylcholine Receptor (mAChR) Involvement

The primary effect of physostigmine on muscarinic acetylcholine receptors (mAChRs) is indirect, resulting from the increased availability of acetylcholine due to cholinesterase inhibition. drugbank.com This elevated acetylcholine concentration leads to enhanced activation of mAChRs in both the central and peripheral nervous systems. nih.gov

While the predominant interaction is indirect, the consequences of this enhanced muscarinic stimulation are significant. Studies have shown that the behavioral effects of physostigmine are mediated through both central and peripheral muscarinic receptors. nih.gov The complexity of mAChR signaling, which involves multiple receptor subtypes (M1-M5) coupled to various G-protein signaling pathways, means that the downstream effects of physostigmine-induced acetylcholine elevation are diverse and widespread.

Intracellular Signaling Cascades Influenced by Physostigmine

Physostigmine's primary action of elevating acetylcholine levels triggers a cascade of intracellular signaling events by activating muscarinic and nicotinic receptors, which are coupled to various secondary messenger systems. Research indicates that the downstream effects of physostigmine-induced cholinergic stimulation involve several key signaling pathways crucial for cellular processes like neurogenesis, cell survival, and synaptic plasticity.

Activation of cholinergic pathways by physostigmine has been shown to influence the following cascades:

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is vital for cell survival and proliferation. Enhanced cholinergic transmission can stimulate this cascade, which plays a role in insulin-mediated glucose uptake and neuroprotection. nih.gov Studies have linked the activation of acetylcholine activity with signaling through the PI3K/Akt pathway to promote neurogenesis. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including the Extracellular signal-Regulated Kinase (ERK), is critical for regulating gene expression and preventing apoptosis. nih.gov Similar to the PI3K/Akt pathway, the MAPK/ERK cascade is activated by growth factors and neurotransmitters, and its stimulation via enhanced cholinergic activity is associated with the promotion of neurogenesis. nih.govmdpi.com

Protein Kinase C (PKC): Activation of certain muscarinic acetylcholine receptors stimulates the hydrolysis of phospholipids, leading to the activation of Protein Kinase C. researchgate.net This signaling pathway is involved in a wide array of cellular functions, including the regulation of ion channels, receptor desensitization, and neurotransmitter release.

The table below summarizes the key intracellular signaling pathways affected by physostigmine-induced cholinergic stimulation.

| Signaling Pathway | Associated Cellular Functions | Reference |

| PI3K/Akt Pathway | Cell survival, proliferation, neurogenesis | nih.govmdpi.com |

| MAPK/ERK Pathway | Gene expression, anti-apoptosis, neurogenesis | nih.govmdpi.com |

| Protein Kinase C (PKC) | Neurotransmitter release, ion channel regulation | researchgate.net |

Cholinergic Neurotransmission Dynamics: Pre- and Post-Synaptic Effects of Physostigmine

Physostigmine hydrobromide fundamentally alters cholinergic neurotransmission by acting as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. drugbank.comwikipedia.org This inhibition leads to an accumulation of ACh, thereby amplifying and prolonging its effects on both pre- and post-synaptic receptors. youtube.comnih.govguidetopharmacology.org The consequences of this action are complex, involving both indirect effects through ACh accumulation and direct interactions with cholinergic receptors.

Presynaptic Effects:

The primary presynaptic effect of physostigmine is the modulation of neurotransmitter release. By increasing the synaptic concentration of ACh, physostigmine can influence its own release and that of other neurotransmitters.

Acetylcholine Release: Physostigmine has been shown to increase the release of ACh in various brain regions, including the neocortex. consensus.app However, this effect is subject to regulatory feedback mechanisms. The elevated ACh can act on presynaptic muscarinic autoreceptors, which function to inhibit further ACh release. nih.gov Studies have shown that when this autoinhibitory feedback is operative, physostigmine can actually reduce ACh release. nih.gov Conversely, when muscarinic antagonists block this feedback loop, a significant facilitation of ACh release is observed. nih.gov

Noradrenaline Release: Cholinergic activity can also modulate the release of other neurotransmitters. In the isolated perfused rabbit atria, vagal stimulation normally inhibits the release of noradrenaline via muscarinic receptors. Interestingly, in the presence of physostigmine, this inhibition was found to be less pronounced, an effect linked to a concurrent decrease in ACh overflow under these experimental conditions. nih.gov

Post-Synaptic Effects:

The accumulation of ACh at the synapse due to AChE inhibition leads to enhanced stimulation of post-synaptic cholinergic receptors. researchgate.net Physostigmine indirectly stimulates both muscarinic and nicotinic receptors. drugbank.comwikipedia.org Beyond this indirect action, research has revealed that physostigmine can also interact directly with nicotinic acetylcholine receptors (nAChRs).

Muscarinic Receptor Stimulation: The elevated levels of ACh act on various subtypes of muscarinic receptors, mediating many of the parasympathomimetic effects of physostigmine. The central and peripheral actions of physostigmine that are related to these receptors can be prevented by muscarinic antagonists such as atropine (B194438). nih.gov

Nicotinic Receptor Modulation: Physostigmine exhibits a complex, dualistic interaction with nAChRs that is independent of its AChE inhibitory activity. nih.gov

Agonist and Potentiator: At low concentrations, physostigmine can act as a direct, albeit weak, agonist, causing the nAChR channel to open. researchgate.netnih.gov It can also potentiate the ion currents induced by low concentrations of other nicotinic agonists like ACh. nih.govuu.nl

Non-Competitive Antagonist (Channel Blocker): At higher concentrations, physostigmine acts as a non-competitive antagonist by physically blocking the open ion channel. nih.govnih.gov This blockade reduces the mean open time of the channel and is not overcome by increasing the concentration of the primary agonist. nih.govnih.govnih.gov This blocking action appears to occur at a site distinct from the acetylcholine binding site. nih.govnih.gov

The table below summarizes the diverse pre- and post-synaptic effects of physostigmine.

| Location | Effect | Mechanism | Consequence | Reference |

| Presynaptic | Modulation of ACh Release | AChE inhibition increases synaptic ACh, which can activate inhibitory M2/M4 autoreceptors. | Can lead to either an increase or a feedback-mediated decrease in ACh release. | nih.gov |

| Presynaptic | Modulation of Noradrenaline Release | Alters the balance of cholinergic inhibition on noradrenergic terminals. | Reduced inhibition of noradrenaline release during vagal stimulation. | nih.gov |

| Post-synaptic | Indirect Muscarinic Receptor Stimulation | AChE inhibition leads to ACh accumulation and prolonged receptor activation. | Enhancement of parasympathetic and central muscarinic effects. | drugbank.comnih.gov |

| Post-synaptic | Indirect Nicotinic Receptor Stimulation | AChE inhibition leads to ACh accumulation and prolonged receptor activation. | Enhancement of neuromuscular and autonomic ganglionic transmission. | drugbank.comwikipedia.org |

| Post-synaptic | Direct Nicotinic Receptor Agonism | Direct binding to and activation of the nAChR. | Weak direct stimulation of nicotinic receptors. | researchgate.netnih.gov |

| Post-synaptic | Direct Nicotinic Receptor Antagonism | Physical blockade of the open nAChR ion channel at higher concentrations. | Inhibition of nicotinic neurotransmission, independent of AChE inhibition. | nih.govnih.govnih.gov |

Preclinical Neurobiological Investigations of Physostigmine

Cholinergic System Modulation in Animal Models

Physostigmine (B191203) is a reversible acetylcholinesterase (AChE) inhibitor that modulates the cholinergic system by increasing the concentration and prolonging the action of acetylcholine (B1216132) (ACh) at synaptic clefts. nih.gov Its ability to cross the blood-brain barrier allows it to act on both the central and peripheral nervous systems. taylorandfrancis.comdrugbank.com Preclinical studies in various animal models have been crucial in elucidating the compound's effects on cholinergic activity, neurotransmitter dynamics, and associated physiological processes.

Physostigmine exerts significant influence over both central and peripheral cholinergic pathways. taylorandfrancis.com In squirrel monkeys, its behavioral effects are mediated by both central and peripheral muscarinic receptors. nih.gov Studies comparing physostigmine with its quaternary analog neostigmine, which does not readily cross the blood-brain barrier, have helped to distinguish its central effects from its peripheral ones. nih.gov For instance, while methylatropine (B1217387) (a peripheral muscarinic antagonist) could prevent the effects of neostigmine, it did not alter the behavioral effects of physostigmine, which required the centrally-acting antagonist atropine (B194438) for reversal. nih.gov This suggests that the behavioral outcomes observed with physostigmine are not attributable solely to its peripheral actions. researchgate.net

Investigations in mice have further highlighted the distinct roles of central versus peripheral cholinergic inhibition on behavior. In conscious pigs, physostigmine infusion led to a 74% inhibition of red blood cell AChE activity and produced minor changes in cardiovascular parameters such as heart rate and aortic pressure, demonstrating its impact on the peripheral cholinergic system that regulates autonomic functions. nih.gov

The primary mechanism of physostigmine is the inhibition of acetylcholinesterase, the enzyme responsible for the metabolic degradation of acetylcholine. drugbank.com By inhibiting AChE, physostigmine indirectly stimulates both muscarinic and nicotinic receptors by increasing the synaptic availability of ACh. drugbank.comyoutube.com

In the guinea pig myenteric plexus, physostigmine revealed a more complex regulatory role. While its inhibition of AChE led to a well-established autoinhibition of ACh release via muscarinic receptors, a facilitatory system was also identified. nih.gov When muscarinic feedback inhibition was blocked with atropine, the high levels of acetylcholine resulting from physostigmine's action facilitated additional neurotransmitter release from nerve terminals. nih.gov

Table 1: Effect of Physostigmine on Acetylcholine (ACh) Turnover in Mouse Brain nih.gov

| Brain Region | Treatment | ACh Level (nmol/g) | ACh Turnover Rate (nmol/g/min) |

| Whole Brain | Control | 24.5 | 15.4 |

| Physostigmine | 28.0 | 8.4 | |

| Striatum | Control | - | 52.9 |

| Physostigmine | - | 24.4 |

Physostigmine Effects on Brain Physiology in Preclinical Paradigms

The modulation of central cholinergic systems by physostigmine leads to significant changes in brain physiology, including alterations in blood flow and electrical activity.

Animal studies have shown that physostigmine has a direct impact on cerebrovascular dynamics. In rat models, physostigmine administration produced dose-dependent increases in cerebral blood flow (CBF) and the cerebral metabolic rate of oxygen (CMRO2). nih.gov These effects are believed to stem from a direct action on central cholinergic pathways that regulate vascular tone and metabolic activity. nih.gov The findings suggest that enhancing cholinergic neurotransmission can lead to increased neuronal activity and a corresponding rise in blood supply and oxygen consumption in the brain. nih.gov

The increased availability of acetylcholine following physostigmine administration alters the electrophysiological properties of the brain. Studies in rats have investigated the effects of physostigmine on various electrophysiological functions, including evoked potentials in the cerebral cortex. nih.gov The modulation of cholinergic neurotransmission is known to affect patterns of brain electrical activity, such as the electroencephalogram (EEG). For example, physostigmine can influence the EEG pattern by activating subcortical brain mechanisms.

Physostigmine and Cognitive Processes in Animal Models

The role of the cholinergic system in learning and memory has made physostigmine a subject of interest in preclinical cognitive research. Various animal models have demonstrated its efficacy in modulating cognitive processes. researchgate.net

In a mouse model of hypoxia-induced cognitive dysfunction, physostigmine administered after the hypoxic insult prevented the deterioration of working memory, as assessed by the object recognition test. nih.gov This test relies on the natural tendency of rodents to explore novel objects, and the improved performance of treated mice indicated a preservation of short-term memory function. nih.gov

However, the effects of physostigmine on cognition are dose-dependent and can vary with the specific cognitive task being assessed. For instance, while some studies show cognitive enhancement, others report impairment at certain doses. In a water maze task, which assesses spatial learning and memory, physostigmine was found to impair both the acquisition and performance of the task in mice at a dose of 0.1 mg/kg.

In rats, physostigmine has also been shown to influence behaviors related to anxiety and emotional processing, which can impact cognitive performance. In a limited dose range, it produced an anti-neophobic effect, selectively disinhibiting exploration in a novel open-field environment. nih.gov This effect appears to be mediated by both nicotinic and M1 cholinergic receptors. nih.gov Studies in squirrel monkeys using avoidance responding tasks have also been employed to evaluate the compound's impact on behavior and cognition. nih.gov

Table 2: Summary of Physostigmine's Effects on Cognition in Animal Models

| Animal Model | Cognitive Task | Observed Effect | Reference |

| Mouse | Object Recognition (Working Memory) | Prevented hypoxia-induced cognitive deterioration | nih.gov |

| Mouse | Water Maze (Spatial Learning) | Impaired acquisition and performance | |

| Rat | Open Field (Neophobia/Exploration) | Disinhibited exploratory behavior (anti-neophobic effect) | nih.gov |

| Squirrel Monkey | Avoidance Responding | Dose-related decreases in response rates | nih.gov |

Learning and Memory Mechanisms (e.g., encoding, retrieval, consolidation)

Physostigmine, a reversible cholinesterase inhibitor, enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter crucial for cognitive functions. wikipedia.org Preclinical studies have extensively investigated its role in modulating the fundamental mechanisms of learning and memory, including the distinct phases of encoding, consolidation, and retrieval.

Research indicates that physostigmine's impact on memory is phase-dependent. Studies have shown that cholinergic stimulation enhances neural activity associated with the encoding of new information. unifr.chjneurosci.org For instance, under the influence of physostigmine, there is a significant increase in neural activity during the successful encoding of spatial context compared to unsuccessful encoding. unifr.ch This suggests that elevated acetylcholine levels may amplify neural selectivity for incoming information, potentially enhancing the efficiency of encoding processes at a neural level. unifr.chjneurosci.org

Regarding memory consolidation , the process by which a temporary, labile memory is transformed into a more stable, long-lasting form, physostigmine has shown enhancing effects. Immediate post-training administration of physostigmine has been found to significantly enhance the retention of inhibitory avoidance tasks in mice, suggesting it interacts with the neural processes underlying the storage of acquired information. nih.gov Similarly, in rats, post-training injections of physostigmine resulted in memory enhancement at short retention intervals (1.25 hours and 72 hours), further supporting its role in the consolidation phase. nih.gov The memory-enhancing effects of post-training physostigmine administration are not state-dependent, indicating a direct influence on memory storage mechanisms. nih.gov

Conversely, the effect of physostigmine on memory retrieval appears to be more complex and potentially detrimental. Cholinergic stimulation with physostigmine has been shown to interfere with memory retrieval in animal models. unifr.ch This observation aligns with computational models suggesting that high cholinergic activity favors the encoding of new information while suppressing the retrieval of previously stored memories. unifr.chjneurosci.org However, some studies have reported a potentiation of memory retrieval with pre-test administration of physostigmine in rats, even in those with lesions to the nucleus basalis of Meynert, a key cholinergic structure. nih.gov This suggests that an intact cholinergic system may not be entirely necessary for physostigmine to enhance retrieval under certain conditions. nih.gov In aged primates, physostigmine has also been shown to improve age-related declines in memory. researchgate.net

| Memory Process | Species/Model | Key Findings | Reference |

|---|---|---|---|

| Encoding | Human fMRI (provides preclinical model context) | Increased neural activity in the medial temporal lobe during successful spatial context encoding. | unifr.chjneurosci.org |

| Consolidation | Mice (Inhibitory Avoidance Task) | Immediate post-training administration significantly enhanced memory retention tested 48 hours later. | nih.gov |

| Consolidation | Rats (Passive Avoidance Task) | Post-training administration enhanced memory at short retention intervals (1.25h, 72h) but not long intervals (3-5 weeks). | nih.gov |

| Retrieval | Animal Models (General) | Cholinergic stimulation interferes with retrieval processes. | unifr.ch |

| Retrieval | Rats (Passive Avoidance Task) | Pre-test administration led to a significant potentiation of memory retrieval. | nih.gov |

| Working Memory | Aged Fischer 344 Rats (T-maze) | Improved age-related decline of working memory retention. | researchgate.net |

Attention and Arousal States Modulation

The cholinergic system plays a pivotal role in regulating states of attention and arousal, and physostigmine's ability to amplify acetylcholine signaling directly impacts these functions. By inhibiting acetylcholinesterase, physostigmine elevates acetylcholine levels in brain regions critical for arousal, such as the neocortex, caudate nucleus, and hippocampus. consensus.app This neurochemical change is associated with electroencephalogram (EEG) activation, a marker of an aroused state.

Preclinical studies using rat models under general anesthesia have provided insights into the distinct nature of cholinergic arousal. When administered to rats under isoflurane (B1672236) anesthesia, physostigmine induces EEG changes indicative of arousal. nih.gov However, this state is distinct from the arousal produced by monoaminergic stimulants like methylphenidate. nih.gov For example, while methylphenidate can actively induce reanimation (emergence) from anesthesia, physostigmine does not accelerate the time to emergence and fails to restore the righting reflex during continuous anesthesia. nih.gov This suggests that activating cholinergic neurotransmission promotes an arousal state that is neurophysiologically different from that induced by activating dopamine (B1211576) and norepinephrine (B1679862) systems. nih.gov

Furthermore, physostigmine has been shown to consistently decrease the probability of burst suppression—a pattern on the EEG associated with deep anesthesia—while methylphenidate does not have this effect. nih.gov The neocortical release of acetylcholine induced by physostigmine appears to be mediated by a subcortical mechanism, with the ascending reticular formation postulated to be involved. This highlights physostigmine's influence on the fundamental brainstem systems that govern wakefulness and cortical activation.

| Model System | Parameter Measured | Effect of Physostigmine | Reference |

|---|---|---|---|

| Rats under Isoflurane Anesthesia | Time to Emergence | Delayed time to emergence (at doses ≥0.2 mg/kg). | nih.gov |

| Rats under Isoflurane Anesthesia | Righting Reflex | Did not restore righting during continuous anesthesia. | nih.gov |

| Rats with Implanted Electrodes | Electroencephalogram (EEG) | Induced EEG changes indicative of arousal. | nih.gov |

| Rats under Deep Isoflurane Anesthesia | Burst Suppression Probability (BSP) | Consistently decreased BSP. | nih.gov |

| Brainstem Transected Cats | Neocortical Acetylcholine (ACh) Release | Produced neocortical release of ACh through a subcortical mechanism. |

Comparative Pharmacology of Physostigmine Across Species

The pharmacological effects of physostigmine exhibit notable variations across different animal species, reflecting underlying differences in physiology and neurochemistry. Comparative studies have highlighted these distinctions in both its physiological actions and pharmacokinetic properties.

In a systematic comparison with the parasympathomimetic drug carbamylcholine (B1198889) and the related cholinesterase inhibitor neostigmine, physostigmine demonstrated a distinct profile of action in domestic animals. up.ac.za In dogs, physostigmine produced a less profound drop in blood pressure compared to the acute vascular collapse induced by carbamylcholine. up.ac.za In studies on ruminants like sheep and goats, physostigmine was found to increase the strength of ruminal contractions without disrupting their coordination, an effect that contrasted with the uncoordinated contractions and inhibition of the reticulum caused by carbamylcholine. up.ac.za Unlike neostigmine, which increased the strength of reticular contractions, physostigmine did not affect the reticulum. up.ac.za These differences underscore the varied impacts of cholinergic agents on autonomic functions, such as gastrointestinal motility and cardiovascular regulation, across species. up.ac.za

Pharmacokinetic studies also reveal significant species-dependent differences in how physostigmine is absorbed, distributed, metabolized, and eliminated. A comparison of pharmacokinetic constants in rats, dogs, and humans shows that the mean elimination half-life is longer in dogs (30.7 min) than in rats (15.0 min) or humans (21.7 min). researchgate.net The clearance rate is considerably greater in the rat, which may be attributable to a higher metabolic rate in this species. researchgate.net Despite these differences, in all three species, the apparent volume of distribution is greater than the total body volume, which is consistent with the sequestration of physostigmine in tissues. researchgate.net Furthermore, in vitro studies comparing the inhibitory effects of physostigmine analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from different sources (e.g., human vs. electric eel) show that structural modifications to the physostigmine molecule can alter its potency and selectivity, adding another layer of complexity to its comparative pharmacology. nih.gov

| Parameter | Species | Observation | Reference |

|---|---|---|---|

| Effect on Blood Pressure | Dog | Caused a drop in blood pressure, but less severe than carbamylcholine. | up.ac.za |

| Effect on Rumen Motility | Sheep/Goat | Increased the strength of coordinated ruminal contractions. | up.ac.za |

| Effect on Reticulum Motility | Sheep/Goat | No effect observed. | up.ac.za |

| Elimination Half-Life (t1/2β) | Rat | 15.0 min | researchgate.net |

| Dog | 30.7 min | researchgate.net | |

| Human | 21.7 min | researchgate.net | |

| Drug Clearance | Rat | Higher clearance compared to dogs and humans, likely due to a higher metabolic rate. | researchgate.net |

Chemical Synthesis and Structure Activity Relationship Sar of Physostigmine Analogs

Contemporary Synthetic Approaches to Physostigmine (B191203) and Related Compounds

The intricate tricyclic ring system and the presence of a labile carbamate (B1207046) group have made physostigmine a challenging target for total synthesis, spurring the development of numerous innovative synthetic strategies. Modern approaches often focus on the efficient and stereocontrolled construction of the core structure, particularly the C3a all-carbon quaternary stereocenter.

One notable contemporary strategy involves a formal total synthesis that utilizes a Michael addition to a nitroolefin. This approach, demonstrated by Barbas and colleagues, constructs the crucial quaternary center with high enantioselectivity using a Takamoto's thiourea (B124793) catalyst. organic-chemistry.org Subsequent reduction of the nitro group and a reductive cyclization complete the synthesis of esermethole, a key intermediate that can be converted to physostigmine. organic-chemistry.org

Another efficient route to physostigmine and the related alkaloid physovenine (B1202764) begins with 5-methoxyindole-3-acetonitrile (B1351729) and employs a Grignard reagent 1,4-addition as a key step. nih.gov This method facilitates the construction of the furoindoline core structure. Furthermore, a novel and versatile approach for synthesizing physostigmine and physovenine analogs involves the formation of a spiro-oxindole ring through a radical cyclization process. daneshyari.com This key step provides a crucial alcohol intermediate that can be further elaborated to generate a diverse range of analogs for structure-activity relationship studies. daneshyari.com

Enantioselective syntheses have also been a major focus, with methods developed to produce the biologically active (-)-physostigmine. One such approach achieves a formal total synthesis via a chiral malonic acid mono-ester, prepared through an asymmetric hydrolysis mediated by pig liver esterase (PLE). researchgate.netelsevierpure.com A key reaction in this synthesis is a CuI-mediated intramolecular aryl amidation to construct the oxindoline core. researchgate.netelsevierpure.com Other enantioselective strategies have utilized chiral sulfoxides to induce the desired stereochemistry. researchgate.net

In Vitro Structure-Activity Relationship Studies for Cholinesterase Inhibition

The core structure of physostigmine consists of a carbamate ester linked to a pyrrolidine (B122466) ring fused to a quinoline (B57606) ring. blogspot.com Structure-activity relationship (SAR) studies have systematically explored how modifications to this scaffold affect its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The carbamate group is essential for the cholinesterase inhibitory activity of physostigmine. blogspot.com Modifications to this group, such as altering the size and electronic properties of its substituents, can significantly impact the compound's potency and selectivity. blogspot.com For instance, substituting the methylcarbamyl group with monoalkylcarbamyl, dimethyl-, or diethylcarbamyl groups has been explored to modulate activity. nih.gov Generally, increasing the hydrophobicity of simple, non-branching carbamoyl (B1232498) groups (e.g., octyl-, butyl-, and benzylcarbamoyl eseroline) does not drastically change potency against AChE. nih.gov However, bulky, branched carbamoyl groups tend to result in poor anticholinesterase activity. nih.gov

Modifications to the pyrrolidine and quinoline rings also play a crucial role in determining the activity of physostigmine analogs. blogspot.com Substitutions at various positions on these rings can alter the molecule's steric and electronic properties, thereby influencing its interaction with the cholinesterase enzymes. blogspot.com For example, increasingly hydrophobic N(1)-substitutions, such as N(1)-allyl-, -phenethyl, and -benzylphysostigmine, tend to decrease potency against AChE. nih.gov Conversely, increasing the hydrophobicity of both the carbamoyl and N(1) groups can enhance the potency against BChE. nih.gov Quaternarization at the N(1) position, as seen in physostigmine methosulfate, has been shown to increase potency against AChE while reducing potency against BChE. nih.gov

The selectivity of physostigmine analogs for AChE over BChE can also be fine-tuned through structural modifications. For example, N-phenylcarbamoyl eseroline (B613827) is as potent as benzylcarbamoyl eseroline against AChE, but it is 50 to 100 times less potent against BChE, indicating that the phenyl substitution significantly enhances selectivity for AChE. nih.gov In another study, benzyl-substituted physostigmine analogs were found to be inactive against human AChE but active against human BChE, with some physovenine series benzyl-substituted compounds acting as selective hBChE inhibitors. daneshyari.com

Table 1: Structure-Activity Relationship of Physostigmine Analogs for Cholinesterase Inhibition

| Analog/Modification | Effect on AChE Inhibition | Effect on BChE Inhibition | Selectivity |

|---|---|---|---|

| Increasingly hydrophobic, simple non-branching carbamoyl groups | Potency not greatly altered | - | - |

| Bulky, branched carbamoyl groups | Poor inhibition | - | - |

| Increasingly hydrophobic N(1)-substitutions | Decreased potency | Increased potency | - |

| Quaternarization at N(1) position | Increased potency | Reduced potency | - |

| N-phenylcarbamoyl eseroline | Potent inhibition | Significantly less potent | Increased for AChE |

| Benzyl substituted physostigmine analogs | Inactive | Active | Selective for BChE |

Receptor Binding Affinity and Selectivity of Physostigmine Analogs

Beyond its well-established role as a cholinesterase inhibitor, physostigmine and its analogs also exhibit direct interactions with cholinergic receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net This interaction is complex, with physostigmine demonstrating stimulating, desensitizing, and blocking actions at these receptors. researchgate.net

Studies have shown that physostigmine can act as an agonist at neuronal nicotinic receptors, an effect that is independent of its cholinesterase-inhibiting activity. researchgate.net Evidence for this direct action comes from the observation that the (+)-enantiomer of physostigmine, which is a very weak cholinesterase inhibitor, still functions as an agonist at nicotinic acetylcholine receptors. researchgate.net The concentrations at which physostigmine exerts these effects on nicotinic receptors are comparable to those required for cholinesterase inhibition. researchgate.net

Research into the binding sites of physostigmine on nAChRs has revealed that in the presence of an agonist, physostigmine can bind to multiple distinct sites within the nAChR extracellular domain. nih.gov These binding sites are located at the interfaces between different subunits of the receptor. nih.gov For example, binding has been identified at the α-γ subunit interface, both in the entry to the transmitter binding site and within the vestibule of the ion channel. nih.gov Another binding site has been located at the δ-β interface, in a position equivalent to the benzodiazepine (B76468) binding site in GABA(A) receptors. nih.gov The competitive physostigmine analog, 1-methylphysostigmine, has been shown to have a high-affinity binding site with a dissociation constant (KD) of 35 nM. researchgate.net

In addition to nicotinic receptors, the effects of physostigmine and its analogs on muscarinic receptors have also been investigated. nih.gov The anxiolytic-like effects of physostigmine are thought to be mediated by both nicotinic and M1 muscarinic cholinergic receptors. nih.gov In some contexts, physostigmine acts as a competitive ligand at human α4β2 nicotinic acetylcholine receptors. uu.nl

Influence of Stereochemistry on Biological Activity

The stereochemistry of physostigmine is a critical determinant of its biological activity. blogspot.com The molecule possesses chiral centers, and its different stereoisomers can exhibit significant variations in their pharmacological effects due to differential interactions with their biological targets. blogspot.combiomedgrid.combiomedgrid.com

The naturally occurring (-)-enantiomer of physostigmine is a potent inhibitor of acetylcholinesterase. researchgate.net In contrast, the (+)-enantiomer is substantially less active as a cholinesterase inhibitor, with some reports indicating it is roughly 1000 times less potent. researchgate.net This pronounced stereoselectivity highlights the specific conformational requirements for effective binding to and inhibition of the enzyme. The hydrophobic pocket of human AChE, which includes residues such as Trp(86) and Tyr(337), plays a crucial role in accommodating (-)-physostigmine and is responsible for the approximately 300-fold stereoselectivity observed towards different physostigmine enantiomers. semanticscholar.org

This stereochemical dependence extends to physostigmine analogs as well. For example, in a series of 8-carbaphysostigmine analogs, the (-)-enantiomer, which possesses the same absolute configuration as natural physostigmine, was found to be 6 to 12 times more potent at inhibiting acetylcholinesterase than the corresponding (+)-enantiomer. nih.gov This underscores the importance of maintaining the correct stereochemical configuration when designing new physostigmine-based cholinesterase inhibitors. blogspot.com

The influence of stereochemistry is not limited to cholinesterase inhibition. As mentioned previously, even though (+)-physostigmine is a weak AChE inhibitor, it still acts as an agonist at nicotinic acetylcholine receptors, demonstrating that the stereochemical requirements for interacting with different biological targets can vary. researchgate.net Therefore, a thorough understanding and control of stereochemistry are paramount in the synthesis and development of physostigmine analogs for specific therapeutic applications. nih.gov

Advanced Methodologies and Theoretical Frameworks in Physostigmine Research

Biochemical and Biophysical Techniques for Enzyme Kinetics and Ligand Binding

To elucidate the precise manner in which physostigmine (B191203) interacts with its primary target, acetylcholinesterase (AChE), researchers employ a variety of in vitro techniques. These methods allow for the quantitative analysis of enzyme inhibition and the characterization of the binding affinity between the compound and the enzyme.

A cornerstone in the study of acetylcholinesterase inhibitors is the spectrophotometric assay developed by Ellman and colleagues. nih.gov This method provides a rapid, simple, and cost-effective means of determining AChE activity. nih.gov The assay is based on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE. The resulting reaction produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance of light at a wavelength of 412 nm. researchgate.netmdpi.com

The rate of TNB production is directly proportional to the AChE activity. When an inhibitor like physostigmine is introduced, the rate of the colorimetric reaction decreases, allowing for the quantification of the inhibitor's potency. nih.gov While widely used, it is crucial to consider potential interferences and to optimize assay conditions, such as pH, temperature, and substrate concentration, to ensure accurate and reproducible results. nih.govnih.gov

To delve deeper into the mechanism of enzyme inhibition, researchers utilize graphical methods of kinetic analysis. The Lineweaver-Burk plot, also known as a double reciprocal plot, is a graphical representation of the Michaelis-Menten equation. wikipedia.org2minutemedicine.com By plotting the inverse of the reaction velocity (1/v) against the inverse of the substrate concentration (1/[S]), a linear relationship is obtained. pressbooks.pub This plot allows for the determination of key kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km). 2minutemedicine.compressbooks.pub The pattern of changes in these parameters in the presence of an inhibitor can distinguish between competitive, non-competitive, and uncompetitive inhibition. wikipedia.org

Another valuable tool is the Dixon plot, where the inverse of the reaction velocity (1/v) is plotted against the inhibitor concentration ([I]) at various fixed substrate concentrations. uu.se This method is particularly useful for determining the inhibition constant (Ki), a measure of the inhibitor's potency. uu.se The intersection point of the lines on the plot provides information about the type of inhibition.

The following interactive table summarizes the expected changes in kinetic parameters for different types of enzyme inhibition as observed with Lineweaver-Burk plots:

| Type of Inhibition | Vmax | Km | Lineweaver-Burk Plot Appearance |

| Competitive | Unchanged | Increased | Lines intersect on the y-axis |

| Non-competitive | Decreased | Unchanged | Lines intersect on the x-axis |

| Uncompetitive | Decreased | Decreased | Lines are parallel |

| Mixed | Decreased | Varies | Lines intersect in the second or third quadrant |

Ligand binding assays are essential for directly measuring the affinity of a compound for its target receptor or enzyme. acs.org These assays can be performed using various techniques, including those that employ radiolabeled ligands to quantify the amount of binding. acs.org The data generated from these assays are used to calculate the dissociation constant (Kd), which represents the concentration of the ligand at which half of the binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. acs.org

The kinetics of ligand binding, including the association (kon) and dissociation (koff) rate constants, can also be determined. nih.gov These parameters provide a more dynamic view of the interaction between physostigmine and acetylcholinesterase, complementing the steady-state information obtained from enzyme inhibition assays. nih.gov

Neuropharmacological Methodologies in Animal Research

To understand the effects of physostigmine on the central nervous system, researchers utilize a range of in vivo techniques in animal models. These methodologies allow for the investigation of neurochemical changes and their behavioral consequences.

In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and other neurochemicals in the brains of awake, freely moving animals. nih.govnih.gov A small, semipermeable probe is implanted into a specific brain region, such as the frontal cortex or hippocampus. nih.govnih.gov The probe is then perfused with a physiological solution, and molecules from the extracellular fluid diffuse across the membrane into the dialysate, which is collected and analyzed. nih.gov

Studies using in vivo microdialysis have demonstrated that the administration of physostigmine leads to a dose-dependent increase in extracellular acetylcholine (B1216132) levels in the brain. nih.govnih.gov For instance, perfusion of physostigmine through the microdialysis probe in the rat frontal cortex resulted in a significant elevation of basal acetylcholine levels. nih.gov This technique provides direct evidence of physostigmine's ability to inhibit acetylcholinesterase in the living brain and enhance cholinergic neurotransmission.

The table below presents illustrative data from a microdialysis study showing the effect of physostigmine on acetylcholine levels:

| Brain Region | Physostigmine Concentration in Perfusate | Basal Acetylcholine Level (nM) | Acetylcholine Level with Physostigmine (nM) |

| Rat Frontal Cortex | 10 nM | ~1.5 | ~5 |

| Rat Frontal Cortex | 0.1 µM | ~1.5 | ~15 |

| Rat Frontal Cortex | 10 µM | ~1.5 | ~40 |

| Rat Ventral Hippocampus | 10 µM | 0.9-2.5 | 41-48 |

Note: The data in this table is compiled from findings reported in scientific literature for illustrative purposes. nih.govnih.gov

To assess the impact of enhanced cholinergic activity on cognitive functions like learning and memory, researchers employ a variety of behavioral assays in animal models. nih.govmdpi.com

The Morris water maze is a widely used test for spatial learning and memory. researchgate.net In this task, animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using external cues. researchgate.netwikipedia.org Studies have shown that physostigmine can improve performance in this task, particularly in animals with cognitive deficits induced by drugs like scopolamine (B1681570) or in models of neurodegenerative diseases. nih.govnih.gov For example, physostigmine has been shown to attenuate morphine-induced impairments in the acquisition phase of the Morris water maze task in rats. nih.gov

Fear conditioning is another important paradigm for studying learning and memory. youtube.com In this assay, an animal learns to associate a neutral stimulus (like a tone) with an aversive stimulus (like a mild foot shock). nih.gov The strength of the memory is assessed by the animal's freezing response to the neutral stimulus alone. Research has indicated that the cholinergic system plays a role in the modulation of fear memories, and physostigmine can influence the expression of these learned fears. nih.gov For instance, physostigmine has been shown to reverse the effects of atropine (B194438) on the degraded contingency effect in a Pavlovian fear conditioning preparation in rats. nih.gov

The following table summarizes the typical effects of physostigmine in these behavioral assays:

| Behavioral Assay | Animal Model | Cognitive Domain Assessed | Typical Effect of Physostigmine |

| Morris Water Maze | Rats, Mice | Spatial Learning and Memory | Improved performance, reduced escape latency |

| Fear Conditioning | Rats | Associative Learning and Memory | Modulation of fear memory expression |

| Passive Avoidance | Rats, Mice | Long-term Memory | Improved retention |

| Elevated Plus Maze | Mice | Memory | Decreased transfer latency |

Electrophysiological Recording Techniques

Electrophysiological recording techniques are fundamental in elucidating the functional impact of physostigmine hydrobromide on neuronal activity. These methods directly measure the electrical properties of neurons and neural circuits, providing insights into how the compound modulates synaptic transmission and neuronal excitability by inhibiting acetylcholinesterase (AChE).

One key technique employed is intracellular recording, which allows for precise measurement of synaptic potentials from individual neurons. Research utilizing intracellular electrodes in the inferior mesenteric ganglion of guinea pigs has demonstrated that physostigmine (at a concentration of 1.2 x 10⁻⁶M) significantly increases the half-width of both spontaneous and evoked synaptic potentials. nih.gov This prolongation of synaptic events is a direct consequence of increased acetylcholine availability in the synapse, confirming that cholinesterase activity is crucial in limiting the duration of acetylcholine's action. nih.gov Furthermore, in the presence of physostigmine, repetitive stimulation of preganglionic nerves led to a pronounced and sustained depolarization of ganglion cells, often resulting in repetitive firing of action potentials. nih.gov

On a broader network level, electroencephalography (EEG) has been used to study the effects of physostigmine on the collective electrical activity of the brain. Studies in felines have shown that physostigmine administration alters brain electrical activity, with notable effects on structures such as the hippocampus. nih.gov These EEG studies help to correlate the molecular action of physostigmine (AChE inhibition) with large-scale changes in brain rhythms and states of arousal or seizure activity. nih.gov

Autoradiography for Neurochemical and Physiological Mapping

Autoradiography is a powerful imaging technique used to map the distribution and density of specific molecular targets within tissues. In physostigmine research, this methodology has been pivotal for visualizing the cerebral distribution of its primary target, the enzyme acetylcholinesterase (AChE). nih.govnih.gov

The technique involves administering physostigmine that has been labeled with a radioactive isotope, such as Carbon-11 ([¹¹C]physostigmine). nih.gov Brain tissue sections are then exposed to photographic film or phosphor storage plates, which are sensitive to the radiation emitted by the isotope. The resulting image, or autoradiogram, reveals the precise locations where the radiolabeled compound has accumulated.

Studies using [¹¹C]physostigmine in rat brains have shown an exact alignment between the distribution of the radioactive signal and the localization of AChE activity as determined by traditional histoenzymatic staining. nih.gov The highest concentrations of the label were found in AChE-rich regions like the basal ganglia, with moderate levels in the cortex and hippocampus, and low levels in the cerebellum. nih.govnih.gov This strong regional correlation confirms that the autoradiographic signal accurately reflects the density of AChE. nih.gov

To further validate this specificity, control experiments have been conducted. The binding of [¹¹C]physostigmine to brain tissue was effectively eliminated when co-incubated with BW 284C51, a specific inhibitor of AChE. nih.gov Conversely, the signal was not affected by iso-OMPA, an inhibitor specific to butyrylcholinesterase, demonstrating the selectivity of physostigmine for AChE in the brain. nih.gov These findings underscore the utility of autoradiography with radiolabeled physostigmine as a precise method for mapping the neurochemical landscape of the cholinergic system. nih.govnih.gov

Theoretical and Computational Chemistry Applications

Computational chemistry provides indispensable tools for investigating the molecular interactions of this compound at an atomic level. These theoretical approaches complement experimental data by offering detailed insights into the structural and energetic factors governing the compound's biological activity.

Quantum Mechanical Calculations and Molecular Dynamics Simulations

Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are employed to model the dynamic behavior of physostigmine and its interaction with acetylcholinesterase (AChE). QM methods, based on the principles of quantum physics, are used to accurately describe the electronic structure of molecules, which is critical for understanding bond formation and breaking during chemical reactions. nih.gov

MD simulations, on the other hand, use classical mechanics to simulate the movements of atoms in a molecular system over time. nih.gov These simulations can reveal how physostigmine and its analogs bind to AChE and how this binding affects the enzyme's conformational flexibility. For instance, MD simulations have been used to study the conformational changes of AChE upon binding with physostigmine analogs, providing a dynamic view of the inhibition mechanism. umb.edu Simulations comparing unliganded AChE to an enzyme complexed with an inhibitor show that the presence of the ligand can alter the fluctuation and diameter of the active site gorge. nih.gov Combining QM with molecular mechanics (QM/MM methods) allows for a highly accurate simulation of the key reactive parts of the system (like the ligand and active site residues) while efficiently modeling the larger protein and solvent environment. nih.goviaanalysis.com

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. lupinepublishers.com This method is extensively used to study how physostigmine and other inhibitors fit into the active site of AChE. lupinepublishers.comlupinepublishers.com The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and calculating a "docking score" or binding energy for each pose to identify the most stable complex. mdpi.com

Docking analyses have shown that physostigmine forms significant interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the AChE active site. lupinepublishers.com These studies help elucidate the molecular basis of its inhibitory activity. The binding energies calculated from these simulations provide a quantitative prediction of the binding affinity. A lower binding energy typically indicates a more stable and potent inhibitor. researchgate.net

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |

| Physostigmine | Human Acetylcholinesterase | -8.5 lupinepublishers.com |

| Rivastigmine | Human Acetylcholinesterase | -7.8 nih.gov |

| Neostigmine | Human Acetylcholinesterase | -6.2 lupinepublishers.com |

| Pyridostigmine | Human Acetylcholinesterase | -6.9 lupinepublishers.com |

| Acetylcholine | Human Acetylcholinesterase | -5.5 lupinepublishers.com |

| This table is generated from data reported in molecular docking studies. The values represent predicted binding affinities and are used for comparative purposes. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful strategy in drug discovery used to identify novel bioactive compounds. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

Models are often generated based on the structures of known active inhibitors like physostigmine. nih.gov For acetylcholinesterase, a successful pharmacophore model might include features such as a hydrogen bond donor and several hydrophobic regions, reflecting the key interaction points within the enzyme's active site. nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. mdpi.comnih.gov In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. nih.gov The "hit" compounds that fit the model are then subjected to further analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com This approach accelerates the discovery of new and structurally diverse AChE inhibitors by efficiently filtering vast chemical databases to find potential new therapeutic agents. nih.gov

Emerging Research Directions and Unanswered Questions in Physostigmine Studies

Exploration of Non-Cholinergic Mechanisms of Physostigmine (B191203) Action

Beyond its role as a cholinesterase inhibitor, physostigmine is being investigated for potential non-cholinergic mechanisms of action that may contribute to its pharmacological profile. Research suggests that the compound may influence pathways related to neuroinflammation and neurogenesis. Studies have indicated that physostigmine can modulate inflammatory responses in the brain. For instance, in preclinical models of surgery-induced stress, physostigmine administration has been associated with a reduction in pro-inflammatory cytokines. This anti-inflammatory effect is a key area of investigation, as neuroinflammation is a critical component of many neurodegenerative disorders.

Another area of emerging interest is the potential impact of physostigmine on neurogenesis, the process of generating new neurons. Research using olfactory learning models has shown that activating cholinergic activity with physostigmine can improve neurogenic integration and the survival of adult-born neurons. mdpi.com This suggests that part of its therapeutic potential might stem from an ability to support brain plasticity and repair mechanisms, independent of simply elevating acetylcholine (B1216132) levels. These findings open up new avenues for research into how physostigmine and similar compounds might be leveraged to promote neural health through mechanisms that extend beyond the cholinergic synapse.

Development of Advanced Physostigmine Analogs with Enhanced Specificity and Pharmacokinetic Properties

A significant challenge in the therapeutic application of physostigmine has been its short half-life and narrow therapeutic window. spandidos-publications.comnih.gov This has driven research into the development of advanced analogs designed to overcome these limitations. The goal is to create compounds with improved pharmacokinetic properties, greater selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), and better tolerability.

Structure-activity relationship (SAR) studies have been crucial in this endeavor. blogspot.com Researchers have systematically modified the core structure of physostigmine to understand how different chemical groups influence its activity. blogspot.comnih.gov Key modifications have focused on the carbamate (B1207046) ester group and the nitrogen atom within the pyrrolidine (B122466) ring, both of which are critical for its inhibitory activity. blogspot.com This has led to the synthesis of numerous derivatives, including phenserine, tolserine, and eseroline (B613827). spandidos-publications.comresearchgate.net Phenserine, for example, is a selective AChE inhibitor that also appears to reduce the production of amyloid precursor protein (APP), a key factor in Alzheimer's disease pathology. spandidos-publications.com Other research has explored 8-carbaphysostigmine analogues, which substitute a methylene (B1212753) group for a nitrogen-methyl group at position 8, resulting in compounds that are more potent AChE inhibitors in vitro. nih.gov

These efforts aim to create second-generation compounds that retain the therapeutic benefits of physostigmine while offering a more favorable clinical profile. The table below summarizes some of the key physostigmine analogs and their reported characteristics.

| Analog | Key Structural Modification | Primary Research Finding |

| Phenserine | Phenylcarbamoyl group instead of methylcarbamoyl | Selective for AChE; also reduces Amyloid Precursor Protein (APP) production. spandidos-publications.com |

| Tolserine | Toluylcarbamoyl group | A physostigmine derivative developed as a potential ChE inhibitor. spandidos-publications.comresearchgate.net |

| Eseroline | Lacks the carbamate group (a metabolite of physostigmine) | Limited and reversible effect on AChE inhibition. researchgate.net |

| 8-Carbaphysostigmine Analogs | Methylene group replaces the NMe group at position 8 | More potent AChE inhibitors in vitro compared to physostigmine. nih.govacs.org |

| N(1)-substituted Analogs | Addition of hydrophobic groups at the N(1) position | Increased potency against BChE, but decreased potency against AChE. nih.gov |

This table is for informational purposes and is based on preclinical research findings.

Role of Physostigmine in Understanding Cholinergic System Dysregulation in Preclinical Disease Models

Physostigmine serves as a valuable pharmacological tool in preclinical research to investigate the role of the cholinergic system in various diseases, particularly neurodegenerative disorders like Alzheimer's disease (AD). nih.gov Given that a significant loss of cholinergic neurons is a hallmark of AD, physostigmine is used in animal models to artificially boost cholinergic transmission and study the downstream effects on cognition and pathology. nih.gov

In animal models of AD, such as rats with electrically induced lesions of the nucleus basalis magnocellularis (NBM)—a key area of cholinergic neurons that degenerates in AD—physostigmine has been used to probe the function of remaining cholinergic pathways. rums.ac.ir For instance, studies have investigated its effects on active avoidance learning in these models to understand how enhancing acetylcholine levels in specific brain regions, like the frontal cortex, impacts cognitive deficits. rums.ac.ir Similarly, in models where cholinergic depletion is induced chemically (e.g., using kainic acid), physostigmine has been shown to reverse impairments in memory tasks, reinforcing the critical role of acetylcholine in cognitive processes. nih.gov These preclinical studies are essential for dissecting the complex relationship between cholinergic dysfunction and the symptoms of dementia, and for testing the fundamental principles of the "cholinergic hypothesis" of AD. informaticsjournals.co.in

Integration of Systems Biology and Proteomics in Physostigmine Research

The application of systems biology and proteomics to physostigmine research is an emerging field that holds the potential to provide a more comprehensive understanding of its effects on a global biological scale. While direct proteomic studies on physostigmine are not yet widely published, related research into the cholinergic system highlights the power of these approaches. Proteomics, the large-scale study of proteins, can identify entire networks of proteins and pathways that are altered by a drug's activity, moving beyond a single-target mechanism. oup.com

For example, proteomic analyses have been used to map the protein interactions associated with nicotinic acetylcholine receptors, revealing complex signaling networks. oup.com In a study on a mouse model of Alzheimer's disease, proteomic and bioinformatic analyses were used to investigate how a novel compound affected the cholinergic system. acs.org This research identified significant changes in the expression levels of key proteins like Choline acetyltransferase (ChAT) and the M4 muscarinic receptor (CHRM4) following treatment, suggesting a positive impact on cholinergic neurons. acs.org These methodologies could be applied to physostigmine research to uncover novel targets and pathways influenced by its administration. By analyzing global changes in protein expression in response to physostigmine, researchers could identify previously unknown non-cholinergic effects, understand compensatory mechanisms within the brain, and discover new biomarkers to monitor treatment efficacy.

Future Perspectives on Phytochemical Research for Cholinesterase Inhibition

The discovery of physostigmine from the Calabar bean was a landmark in pharmacology, paving the way for the development of cholinesterase inhibitors as a therapeutic class. nih.gov This legacy continues to inspire the exploration of the vast chemical diversity of the plant kingdom for new and improved inhibitors of AChE and BChE. phcogrev.com The future of phytochemical research in this area is focused on identifying novel compounds with multi-target activities and better safety profiles than existing synthetic drugs. nih.govmdpi.com

Researchers are actively screening a wide array of plant species and their constituent phytochemicals—including alkaloids, flavonoids, and terpenoids—for their ability to inhibit cholinesterases. phcogrev.comnih.gov Alkaloids, in particular, remain a promising source, with compounds like galantamine (from the Amaryllidaceae family) and huperzine A having been successfully developed as treatments or supplements for cognitive decline. cabidigitallibrary.orgfrontiersin.org The search has expanded to include plants from numerous families such as Buxaceae and Lycopodiaceae. cabidigitallibrary.org Future research will likely focus not only on potent enzyme inhibition but also on compounds that offer additional neuroprotective benefits, such as antioxidant and anti-inflammatory properties, which are highly relevant to the multifactorial nature of neurodegenerative diseases. nih.govnih.gov The ultimate goal is to discover new plant-based drug leads that can offer a more holistic therapeutic approach to managing conditions characterized by cholinergic deficits. mdpi.comtandfonline.com

Q & A

Basic Research Questions

Q. How can experimental designs assess physostigmine's impact on cholinergic memory processes?

- Methodology : Use maze-based behavioral assays with control groups and comparative drug administration (e.g., scopolamine as a cholinergic antagonist). Measure latency, error rates, and acquisition speed to evaluate memory enhancement. Ensure blinding and randomization to minimize bias .

- Key Considerations : Include dose-response curves and validate findings with biochemical assays (e.g., acetylcholinesterase activity). Address interspecies generalization by replicating in human cell models.

Q. What analytical methods are reliable for quantifying physostigmine in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is optimal for separating physostigmine from metabolites. Liquid-liquid extraction (LLE) is common but labor-intensive; solid-phase extraction (SPE) may improve efficiency .

- Challenges : Hydrolysis by plasma esterases can degrade physostigmine post-sampling. Use enzyme inhibitors (e.g., sodium fluoride) during sample collection and maintain cold-chain storage .

Q. How does physostigmine compare to other acetylcholinesterase inhibitors in preclinical studies?

- Methodology : Conduct head-to-head comparisons with drugs like galantamine or neostigmine. Evaluate parameters such as blood-brain barrier penetration, enzyme binding affinity, and tolerability in animal models.

- Evidence : Galantamine shows higher CNS tolerance and longer half-life, making it preferable for chronic studies, while physostigmine’s rapid hydrolysis suits acute interventions .

Q. What are the standard protocols for assessing physostigmine’s anticholinesterase activity?

- Methodology : Use spectrophotometric assays (e.g., Ellman’s method) to measure enzyme inhibition kinetics. Validate with electrophysiological techniques (e.g., patch-clamp) to confirm functional effects on synaptic transmission .

Advanced Research Questions

Q. How can concentration-dependent effects of physostigmine on nicotinic receptors be resolved?

- Methodology : Single-channel electrophysiology reveals biphasic effects: low concentrations prolong channel open time (activation), while high concentrations induce blockades. Analyze burst kinetics and closed-time distributions to distinguish mechanisms .

- Data Interpretation : Use rate constants (e.g., ) to model block efficiency. Reconcile contradictions by testing mutant receptors (e.g., εT264P) to isolate binding sites .

Q. What strategies address contradictions between in vitro and in vivo efficacy of physostigmine in Alzheimer’s disease?

- Methodology : Optimize drug delivery (e.g., sublingual tablets) to improve bioavailability. Use D-optimal experimental design to balance formulation variables (e.g., disintegrant ratio, binder concentration) .

- Clinical Relevance : Address rapid hydrolysis and narrow therapeutic window by developing sustained-release formulations or combining with peripheral anticholinergics .

Q. How can chiral synthesis challenges in physostigmine production be overcome?

- Methodology : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to construct the quaternary carbon center. Review total synthesis routes prioritizing yield and stereochemical fidelity .

- Innovations : Biomimetic approaches inspired by natural alkaloid biosynthesis may reduce synthetic steps and improve scalability .

Q. Why do clinical trials using physostigmine for age-related memory decline often fail despite preclinical success?

- Critical Analysis : Preclinical models (e.g., rodent mazes) may oversimplify human cognitive complexity. Incorporate translational biomarkers (e.g., CSF acetylcholinesterase levels) and adjust dosing regimens to account for interindividual variability .